molecular formula C16H24O2 B14152278 1-phenylethyl Octanoate CAS No. 3460-46-6

1-phenylethyl Octanoate

Cat. No.: B14152278
CAS No.: 3460-46-6
M. Wt: 248.36 g/mol
InChI Key: KEKSMFRTVJMXLK-UHFFFAOYSA-N
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Description

1-Phenylethyl Octanoate, also known as 2-Phenylethyl Octanoate, is an ester compound with the molecular formula C16H24O2. It is formed by the esterification of octanoic acid and 1-phenylethanol. This compound is known for its pleasant fruity and floral aroma, making it a valuable ingredient in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylethyl Octanoate can be synthesized through the esterification reaction between octanoic acid and 1-phenylethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through dynamic kinetic resolution (DKR) processes. This method involves the use of lipases as biocatalysts in the presence of zeolite beta to achieve high enantioselectivity. The process is efficient and environmentally friendly, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-Phenylethyl Octanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield octanoic acid and 1-phenylethanol.

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and an acid or base catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products Formed

    Hydrolysis: Octanoic acid and 1-phenylethanol.

    Transesterification: New ester and alcohol.

    Reduction: Octanol and 1-phenylethanol.

Scientific Research Applications

1-Phenylethyl Octanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenylethyl Octanoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity and floral aroma. In biological systems, it may exert antimicrobial effects by disrupting microbial cell membranes and inhibiting enzyme activity .

Comparison with Similar Compounds

1-Phenylethyl Octanoate can be compared with other esters such as ethyl acetate, methyl butyrate, and benzyl acetate. These compounds share similar ester functional groups but differ in their alkyl or aryl substituents, leading to variations in their physical and chemical properties .

    Ethyl Acetate: Commonly used as a solvent with a fruity aroma.

    Methyl Butyrate: Known for its pineapple-like odor.

    Benzyl Acetate: Has a pleasant jasmine-like fragrance.

This compound is unique due to its specific combination of a phenyl group and an octanoate ester, giving it distinct olfactory properties and making it valuable in specialized applications.

Properties

CAS No.

3460-46-6

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

1-phenylethyl octanoate

InChI

InChI=1S/C16H24O2/c1-3-4-5-6-10-13-16(17)18-14(2)15-11-8-7-9-12-15/h7-9,11-12,14H,3-6,10,13H2,1-2H3

InChI Key

KEKSMFRTVJMXLK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OC(C)C1=CC=CC=C1

Origin of Product

United States

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